REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:10])[C:8]=1[F:9].[B:12](OC)([O:15]C)[O:13]C.Cl>>[F:2][C:3]1[CH:4]=[C:5]([B:12]([OH:15])[OH:13])[CH:6]=[C:7]([F:10])[C:8]=1[F:9]
|
Name
|
argon-inertized
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
83.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)Br
|
Name
|
|
Quantity
|
571.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)Br
|
Name
|
|
Quantity
|
328 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
1326.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1646.2 g of dry
|
Type
|
ADDITION
|
Details
|
unstabilized tetrahydrofuran were added
|
Type
|
CUSTOM
|
Details
|
the startup of the Grignard reaction
|
Type
|
CUSTOM
|
Details
|
The startup of the Grignard reaction
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25-30° C. for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
CUSTOM
|
Details
|
were precooled to −5° C
|
Type
|
ADDITION
|
Details
|
After the metered addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20-25° C. for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were then metered in at 25° C.
|
Type
|
STIRRING
|
Details
|
after which the mixture was stirred at 25° C. for another 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
Thereafter, the organic phase was re-extracted with 603.9 g of water at 50° C.
|
Type
|
CUSTOM
|
Details
|
the washing water phase was removed again
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the organic phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off a tetrahydrofuran/water mixture
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |